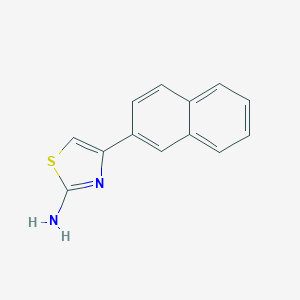

4-(2-Naphthyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDNDNTTXIIXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350105 | |

| Record name | 4-(Naphthalen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817707 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21331-43-1 | |

| Record name | 2-Amino-4-(2-naphthyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21331-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Naphthyl)-1,3-thiazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021331431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Naphthalen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-naphthyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-(2-Naphthyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Naphthyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. The 2-aminothiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The incorporation of a naphthyl group at the 4-position of the thiazole ring introduces significant lipophilicity and potential for specific biological interactions. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(2-Naphthyl)-1,3-thiazol-2-amine, along with detailed experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

General Properties

| Property | Value | Source |

| IUPAC Name | 4-(naphthalen-2-yl)-1,3-thiazol-2-amine | [2] |

| Molecular Formula | C₁₃H₁₀N₂S | [2] |

| Molecular Weight | 226.30 g/mol | |

| Appearance | Pale cream powder | [2] |

| Melting Point | 150.0 - 157.0 °C | [2] |

Predicted Physicochemical Properties

| Property | Predicted Value | Prediction Tool/Source |

| logP (Octanol-Water Partition Coefficient) | 3.5 | XlogP (PubChem)[3] |

| Aqueous Solubility (logS) | -3.8 (Poorly soluble) | ALOGPS |

| pKa (most basic) | 4.2 (Amine group) | ChemAxon |

Note: These are predicted values and should be confirmed by experimental determination.

Experimental Protocols

Synthesis of 4-(2-Naphthyl)-1,3-thiazol-2-amine via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide. For the synthesis of 4-(2-Naphthyl)-1,3-thiazol-2-amine, 2-bromo-1-(naphthalen-2-yl)ethanone would be reacted with thiourea.

Materials:

-

2-bromo-1-(naphthalen-2-yl)ethanone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(naphthalen-2-yl)ethanone (1 equivalent) in ethanol.

-

Add thiourea (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration.

-

Wash the crude product with cold deionized water.

-

Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-(2-Naphthyl)-1,3-thiazol-2-amine.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standard method for assessing the antimicrobial activity of a compound.

Materials:

-

4-(2-Naphthyl)-1,3-thiazol-2-amine

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of 4-(2-Naphthyl)-1,3-thiazol-2-amine in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria in MHB without the compound) and negative (MHB alone) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-(2-Naphthyl)-1,3-thiazol-2-amine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-(2-Naphthyl)-1,3-thiazol-2-amine and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the viability of untreated control cells.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of 4-(2-Naphthyl)-1,3-thiazol-2-amine.

Hypothetical Signaling Pathway for Anticancer Activity

Given that many 2-aminothiazole derivatives exhibit anticancer properties by interfering with cell signaling pathways, a hypothetical pathway involving the inhibition of a protein kinase is presented below. This is a generalized representation and requires experimental validation for 4-(2-Naphthyl)-1,3-thiazol-2-amine.

Caption: Hypothetical inhibition of a protein kinase signaling pathway by the compound.

Conclusion

4-(2-Naphthyl)-1,3-thiazol-2-amine is a compound of significant interest due to its structural relation to a class of molecules with proven biological activities. This guide has summarized its key physicochemical properties, including experimentally determined and predicted values, and provided detailed protocols for its synthesis and preliminary biological evaluation. The provided diagrams offer a visual representation of the synthetic workflow and a potential mechanism of action. Further experimental validation of the predicted properties and elucidation of the specific biological targets and signaling pathways are crucial next steps in the research and development of this promising compound.

References

The Multifaceted Biological Activities of 4-(2-Naphthyl)-1,3-thiazol-2-amine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 4-(2-Naphthyl)-1,3-thiazol-2-amine and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their antimicrobial, anticancer, and enzyme inhibitory properties, supported by quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways.

Core Biological Activities

Derivatives of 4-(2-Naphthyl)-1,3-thiazol-2-amine have been extensively studied, revealing potent antimicrobial and anticancer effects. These compounds represent a promising class of molecules for the development of novel therapeutic agents.

Antimicrobial Activity

Numerous analogs of 4-(2-Naphthyl)-1,3-thiazol-2-amine have exhibited significant activity against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.

Table 1: Antimicrobial Activity of 4-(2-Naphthyl)-1,3-thiazol-2-amine Analogs (MIC in µg/mL)

| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |

| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole | - | - | - | 62.5 | >100 | [1] |

| Analog 4c | - | - | - | - | 125 | [1] |

| Analog 4d | - | - | - | - | 125 | [1] |

| Analog 5a | - | - | - | - | 125 | [1] |

| Analog 5f | - | - | - | - | 125 | [1] |

Note: '-' indicates data not available in the cited sources.

Anticancer Activity

The anticancer potential of these compounds has been a major focus of research. Various derivatives have demonstrated significant cytotoxicity against several human cancer cell lines. The primary mechanism of action for some of the most potent analogs has been identified as the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 2: Anticancer Activity of 4-(2-Naphthyl)-1,3-thiazol-2-amine Analogs (IC50 in µM)

| Compound/Analog | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | SGC-7901 (Gastric) | HT-1080 (Fibrosarcoma) | Reference |

| 5b | >10 | >10 | - | - | - | [1] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | - | 0.86 | - | 0.36 | 0.48 | |

| Compound 5b (tubulin inhibitor) | 0.48 | 0.97 | - | - | - |

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 4-(2-Naphthyl)-1,3-thiazol-2-amine analogs.

Synthesis of 4-(2-Naphthyl)-1,3-thiazol-2-amine Derivatives

A general method for the synthesis of the title compounds and their analogs involves the Hantzsch thiazole synthesis.

Protocol:

-

Reactant Preparation: Dissolve equimolar amounts of 2-bromo-1-(naphthalen-2-yl)ethan-1-one and the corresponding thiourea or N-substituted thiourea analog in ethanol.

-

Reaction: Reflux the mixture for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water or an appropriate solvent to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., water, ethanol), and dry. Further purification can be achieved by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism, no compound) and negative (medium only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of Tubulin Polymerization

A key anticancer mechanism of action for several potent 4-(2-Naphthyl)-1,3-thiazol-2-amine analogs is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis) in cancer cells.

Induction of Apoptosis

The induction of apoptosis is a hallmark of effective anticancer agents. Thiazole derivatives, including those with the 4-(2-naphthyl) moiety, have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.

Conclusion

The 4-(2-Naphthyl)-1,3-thiazol-2-amine scaffold and its analogs represent a versatile and promising platform for the development of new therapeutic agents. Their significant antimicrobial and anticancer activities, coupled with an increasingly understood mechanism of action, make them attractive candidates for further preclinical and clinical investigation. The data and protocols presented in this guide are intended to facilitate and inspire future research in this exciting area of drug discovery.

References

The Emergence of 4-(2-Naphthyl)-1,3-thiazol-2-amine Derivatives as Potent Anti-Cancer Agents: A Technical Overview

For Immediate Release

[City, State] – The quest for novel anti-cancer therapeutics has led researchers to investigate a promising class of heterocyclic compounds: 4-(2-Naphthyl)-1,3-thiazol-2-amine and its derivatives. These molecules have demonstrated significant cytotoxic effects against a range of cancer cell lines, positioning them as compelling candidates for further drug development. This technical guide provides an in-depth analysis of the mechanism of action, quantitative efficacy, and experimental methodologies associated with this class of compounds, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Disrupting the Cellular Engine

The anti-cancer activity of 4-(2-Naphthyl)-1,3-thiazol-2-amine derivatives is multifaceted, primarily targeting the fundamental processes of cell division and survival. The core mechanisms identified include the inhibition of tubulin polymerization, induction of apoptosis, and arrest of the cell cycle.

Tubulin Polymerization Inhibition

A primary and potent mechanism of action for several thiazole-naphthalene derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] By binding to the colchicine binding site of tubulin, these compounds prevent the polymerization of α- and β-tubulin heterodimers into microtubules.[1][2] This disruption of microtubule dynamics leads to mitotic arrest, ultimately triggering programmed cell death, or apoptosis.[1]

Induction of Apoptosis and Cell Cycle Arrest

Beyond tubulin inhibition, these compounds have been shown to induce apoptosis through intrinsic pathways.[3][4] This is often characterized by the activation of caspase-3, DNA fragmentation, and changes in the expression of apoptosis-related proteins such as Bax and Bcl-2.[3][4] Furthermore, treatment with these derivatives consistently leads to cell cycle arrest at the G2/M phase, a direct consequence of the disruption of the mitotic spindle.[1][5][6]

Quantitative Efficacy: A Summary of In Vitro Studies

The anti-proliferative activity of various 4-(2-Naphthyl)-1,3-thiazol-2-amine derivatives has been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following tables summarize the reported IC50 values for several derivatives against different human cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [1] |

| A549 (Lung) | 0.97 ± 0.13 | [1] | |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 (Gastric) | 0.36 | [2] |

| A549 (Lung) | 0.86 | [2] | |

| HT-1080 (Fibrosarcoma) | 0.52 | [2] | |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |

| HepG2 (Liver) | 7.26 ± 0.44 | [7] | |

| HL2 | HepG2 (Liver) | 3.2 ± 0.1 | [8] |

| Compound 10b | MCF-7 (Breast) | 10.16 | [6] |

| T47D (Breast) | 8.25 | [6] | |

| MDA-MB-231 (Breast) | 4.88 | [6] |

Table 1: Anti-proliferative Activity of 4-(2-Naphthyl)-1,3-thiazol-2-amine Derivatives.

| Compound Derivative | Target | IC50 (µM) | Reference |

| Compound 5b | Tubulin Polymerization | 3.3 | [1] |

| Compound 4c | VEGFR-2 | 0.15 | [7] |

| Compound 6i | EGFR | - | [9] |

| HER2 | - | [9] | |

| VEGFR-2 | - | [9] | |

| CDK2 | - | [9] | |

| Compound 6v | EGFR | - | [9] |

| HER2 | - | [9] | |

| VEGFR-2 | - | [9] | |

| CDK2 | - | [9] |

Table 2: Inhibitory Activity against Specific Molecular Targets. (Note: Specific IC50 values for compounds 6i and 6v against the listed kinases were not provided in the source material, but they were noted to be potent inhibitors).

Experimental Protocols: A Guide to Key Methodologies

The investigation into the mechanism of action of 4-(2-Naphthyl)-1,3-thiazol-2-amine derivatives relies on a suite of well-established experimental protocols.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][7][10]

Tubulin Polymerization Assay

The inhibitory effect on tubulin polymerization is assessed using in vitro assays that monitor the assembly of purified tubulin into microtubules.[1]

-

Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., GTP), and the test compound or a control (e.g., colchicine) is prepared.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Monitoring: The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.

-

Data Analysis: The IC50 value for tubulin polymerization inhibition is calculated by comparing the rate of polymerization in the presence of the compound to the control.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.[5][6]

-

Cell Treatment: Cancer cells are treated with the compound at its IC50 concentration for a specific duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assays

The induction of apoptosis can be confirmed through various methods, including the Annexin V-FITC/PI assay and analysis of DNA fragmentation.[3][11][12]

Conclusion and Future Directions

The collective body of research strongly indicates that 4-(2-Naphthyl)-1,3-thiazol-2-amine and its derivatives represent a promising scaffold for the development of novel anti-cancer agents. Their ability to target fundamental cellular processes like microtubule dynamics and apoptosis underscores their therapeutic potential. Future research should focus on optimizing the structure of these compounds to enhance their efficacy and selectivity, as well as conducting in vivo studies to validate their anti-tumor activity in preclinical models. The detailed mechanistic understanding and established experimental protocols outlined in this guide provide a solid foundation for advancing these promising compounds towards clinical application.

References

- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alliedacademies.org [alliedacademies.org]

- 11. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(2-Naphthyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(2-Naphthyl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted spectroscopic data based on the compound's structure, supplemented by established data for its constituent functional groups. Detailed, generalized experimental protocols for each analytical technique are also provided.

Molecular Structure and Properties

-

IUPAC Name: 4-(naphthalen-2-yl)-1,3-thiazol-2-amine[1]

-

Molecular Formula: C₁₃H₁₀N₂S[1]

-

Molecular Weight: 226.29 g/mol

-

Monoisotopic Mass: 226.05647 Da[1]

Predicted Spectroscopic Data

The following sections detail the anticipated results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 4-(2-Naphthyl)-1,3-thiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show signals corresponding to the protons on the naphthyl group, the thiazole ring, and the amine group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amine (-NH₂) | 5.0 - 7.0 | Broad singlet | 2H |

| Thiazole C5-H | 6.8 - 7.2 | Singlet | 1H |

| Naphthyl Protons | 7.4 - 8.2 | Multiplets | 7H |

Note: The exact chemical shifts of the seven non-equivalent protons on the naphthyl ring will vary, appearing as a complex series of multiplets in the aromatic region.

The carbon NMR spectrum will reveal the number of distinct carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Thiazole C2 (attached to -NH₂) | 168 - 172 |

| Thiazole C4 (attached to naphthyl) | 148 - 152 |

| Thiazole C5 | 105 - 110 |

| Naphthyl C (quaternary) | 130 - 135 |

| Naphthyl C-H | 123 - 129 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3300 - 3500 | Medium, two bands |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to weak |

| C=N (Thiazole) | Stretch | 1620 - 1650 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to strong, multiple bands |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-S | Stretch | 650 - 750 | Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.[2]

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z (mass-to-charge ratio) | Ion | Notes |

| 227.06375 | [M+H]⁺ | Protonated molecular ion (predicted)[1] |

| 249.04569 | [M+Na]⁺ | Sodium adduct (predicted)[1] |

Under higher energy conditions (e.g., in MS/MS), the molecular ion is expected to fragment. Key fragmentations could include the loss of small neutral molecules or cleavage of the thiazole ring.

Table 5: Plausible Mass Spectral Fragments

| Predicted m/z | Proposed Fragment Ion | Notes |

| 200 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the thiazole ring |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation |

| 101 | [C₃H₃N₂S]⁺ | Aminothiazole fragment |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Naphthyl)-1,3-thiazol-2-amine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[3]

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: No specific sample preparation is required for solid powder samples when using an ATR accessory. Ensure the sample is dry.

-

Instrumentation: Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR crystal.[4][5]

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[6]

-

Sample Analysis:

-

Place a small amount of the powdered sample onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[4]

-

Collect the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µM to pM range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.[7][8]

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.[9][10] This can be coupled with a liquid chromatography system (LC-MS) for sample introduction and purification.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.[9]

-

Ionization:

-

Mass Analysis:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass analyzer to scan over an appropriate m/z range (e.g., 100-500 Da).

-

For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like 4-(2-Naphthyl)-1,3-thiazol-2-amine.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Logical Relationship of Spectroscopic Techniques

This diagram shows how the different spectroscopic techniques provide complementary information to confirm the chemical structure.

References

- 1. PubChemLite - 4-(2-naphthyl)-1,3-thiazol-2-amine (C13H10N2S) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 4. agilent.com [agilent.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. chem.umd.edu [chem.umd.edu]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

In Silico Modeling and Docking Studies of 4-(2-Naphthyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of the novel compound 4-(2-Naphthyl)-1,3-thiazol-2-amine. This document details a hypothetical study, outlining the synthesis, computational analysis, and potential biological activity of this compound, offering a framework for the rational design and evaluation of similar thiazole-based derivatives.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The 2-aminothiazole scaffold, in particular, is a key structural motif in a variety of clinically approved drugs and investigational agents exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a naphthyl moiety is hypothesized to enhance biological activity by increasing lipophilicity and facilitating π-π stacking interactions with biological targets.

This guide focuses on 4-(2-Naphthyl)-1,3-thiazol-2-amine, a compound of interest for its potential as a targeted therapeutic agent. Through the application of in silico modeling and molecular docking, we explore its putative mechanism of action, binding affinity against a selected biological target, and its pharmacokinetic profile.

Synthesis of 4-(2-Naphthyl)-1,3-thiazol-2-amine

The synthesis of 4-(2-Naphthyl)-1,3-thiazol-2-amine can be achieved via the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

-

2-Bromo-1-(naphthalen-2-yl)ethanone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(naphthalen-2-yl)ethanone (1 equivalent) in ethanol.

-

Add thiourea (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate, 4-(2-Naphthyl)-1,3-thiazol-2-amine, is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

The crude product can be further purified by recrystallization from ethanol to yield the final compound.

In Silico Modeling and Molecular Docking

To investigate the therapeutic potential of 4-(2-Naphthyl)-1,3-thiazol-2-amine, a comprehensive in silico analysis was conceptualized. This includes ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and molecular docking studies against a plausible biological target. Based on the prevalence of thiazole derivatives as kinase inhibitors, Cyclin-Dependent Kinase 2 (CDK2) was selected as a hypothetical target for this study. Dysregulation of CDK2 is implicated in various cancers, making it a relevant target for novel anticancer agents.

ADMET Prediction

The ADMET properties of 4-(2-Naphthyl)-1,3-thiazol-2-amine were predicted using various computational models. These predictions are crucial in the early stages of drug discovery to assess the compound's potential for favorable pharmacokinetics and safety.

Table 1: Predicted ADMET Properties of 4-(2-Naphthyl)-1,3-thiazol-2-amine

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Likely to have good intestinal permeability. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier. |

| Distribution | ||

| Plasma Protein Binding | High | Significant binding to plasma proteins is expected. |

| VDss (human) | Moderate | Moderate distribution into tissues. |

| Metabolism | ||

| CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via CYP2D6. |

| CYP3A4 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via CYP3A4. |

| Excretion | ||

| Total Clearance | Low | Expected to have a relatively long half-life. |

| Toxicity | ||

| hERG I Inhibitor | Non-inhibitor | Low risk of cardiotoxicity. |

| AMES Toxicity | Non-mutagenic | Unlikely to be mutagenic. |

| Rat Oral Acute Toxicity (LD50) | 2.5 mol/kg | Category III: Slightly toxic. |

Molecular Docking Studies

Molecular docking simulations were performed to predict the binding mode and affinity of 4-(2-Naphthyl)-1,3-thiazol-2-amine to the ATP-binding pocket of CDK2.

-

Protein Preparation: The crystal structure of human CDK2 (PDB ID: 1HCK) was retrieved from the Protein Data Bank. The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools.

-

Ligand Preparation: The 3D structure of 4-(2-Naphthyl)-1,3-thiazol-2-amine was generated and energy-minimized using a suitable chemistry software. The ligand was prepared for docking by defining rotatable bonds and saved in PDBQT format.

-

Grid Box Generation: A grid box was defined to encompass the ATP-binding site of CDK2, centered on the co-crystallized ligand.

-

Docking Simulation: AutoDock Vina was used to perform the molecular docking simulations. The Lamarckian Genetic Algorithm was employed with a set number of runs to explore possible binding conformations.

-

Analysis of Results: The docked conformations were clustered and ranked based on their binding energies. The lowest energy conformation was selected for detailed analysis of intermolecular interactions using PyMOL and Discovery Studio Visualizer.

The docking results indicate that 4-(2-Naphthyl)-1,3-thiazol-2-amine binds favorably within the ATP-binding pocket of CDK2. The predicted binding affinity and a summary of the key interactions are presented below.

Table 2: Molecular Docking Results for 4-(2-Naphthyl)-1,3-thiazol-2-amine with CDK2

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| 4-(2-Naphthyl)-1,3-thiazol-2-amine | -8.5 | LEU83 | Hydrogen Bond (with amino group) |

| GLU81 | Hydrogen Bond (with thiazole nitrogen) | ||

| ILE10, VAL18, ALA31, PHE80, LEU134 | Hydrophobic Interactions | ||

| PHE80 | π-π Stacking (with naphthyl ring) |

The 2-amino group of the thiazole ring forms a crucial hydrogen bond with the backbone carbonyl of LEU83, a key interaction for kinase inhibition. The naphthyl moiety is positioned in a hydrophobic pocket and engages in a π-π stacking interaction with PHE80, contributing significantly to the binding affinity.

Putative Signaling Pathway

Based on the docking results suggesting CDK2 inhibition, 4-(2-Naphthyl)-1,3-thiazol-2-amine is hypothesized to interfere with the cell cycle progression. CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S transition and S phase progression. By inhibiting CDK2, the compound could potentially lead to cell cycle arrest and induce apoptosis in cancer cells.

Conclusion

This technical guide presents a hypothetical yet comprehensive in silico evaluation of 4-(2-Naphthyl)-1,3-thiazol-2-amine. The proposed synthetic route is efficient and based on established chemical principles. The in silico ADMET predictions suggest that the compound possesses drug-like properties with a favorable pharmacokinetic and safety profile. Molecular docking studies identified CDK2 as a potential biological target, with the compound exhibiting strong binding affinity and forming key interactions within the ATP-binding site. The putative mechanism of action involves the inhibition of CDK2, leading to cell cycle arrest and apoptosis.

The findings from this conceptual study provide a strong rationale for the synthesis and experimental validation of 4-(2-Naphthyl)-1,3-thiazol-2-amine as a potential anticancer agent. Further in vitro and in vivo studies are warranted to confirm its biological activity and therapeutic potential. This guide serves as a valuable resource for researchers in the field of drug discovery and development, illustrating a systematic approach to the design and evaluation of novel therapeutic candidates.

The Ascendant Therapeutic Potential of 4-Naphthylthiazoles: A Deep Dive into Structure-Activity Relationships

A Technical Guide for Drug Discovery Professionals

The 4-naphthylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core have shown significant promise as anticancer, antimicrobial, antifungal, and antiparasitic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-naphthylthiazole derivatives, offering researchers and drug development professionals a detailed overview of the key structural modifications that influence their therapeutic efficacy. This document synthesizes quantitative data from recent studies, outlines detailed experimental protocols for their synthesis and evaluation, and visualizes key concepts to facilitate a deeper understanding of this versatile chemical class.

I. Anticancer Activity: Targeting Cellular Proliferation

4-Naphthylthiazole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve DNA interaction and the inhibition of crucial cellular processes like tubulin polymerization.

A key SAR insight is the impact of substituents on the naphthyl and thiazole moieties. For instance, the presence of an additional naphthyl group can enhance DNA binding affinity, leading to superior anticancer efficacy.[1] Mechanistic studies have revealed that some derivatives induce apoptosis, while others trigger necroptosis, highlighting the nuanced effects of structural modifications on the mode of cell death.[1]

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |

| HL1 | HepG2 | 7.3 ± 0.3 | 4-(4-methoxyphenyl)thiazole | [1] |

| HL2 | HepG2 | 3.2 ± 0.1 | 4-(naphthalen-1-yl)thiazole | [1] |

| 5b | MCF-7 | 0.48 ± 0.03 | Thiazole-naphthalene derivative | [2] |

| 5b | A549 | 0.97 ± 0.13 | Thiazole-naphthalene derivative | [2] |

| 8f | Jurkat | 0.035 | N-(4-phenylthiazol-2-yl)cinnamamide derivative | [3] |

| 1b | SKMEL (Human Skin Cancer) | 65.91 | (2-diethylamino-4-phenylthiazol-5-yl-2-naphthyl) methanone |

Experimental Protocols

Synthesis of 4-Naphthylthiazole Derivatives (General Hantzsch Synthesis):

The foundational method for synthesizing the 4-substituted thiazole ring is the Hantzsch thiazole synthesis.[4][5]

-

Reaction Setup: Combine an α-haloketone (e.g., 2-bromoacetonaphthone) and a thioamide in a suitable solvent such as ethanol or methanol in a round-bottom flask.[4][6]

-

Reaction Conditions: The mixture is typically refluxed for a period ranging from 2 to 5 hours.[6][7] Microwave-assisted synthesis can also be employed to reduce reaction times.[4]

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization or column chromatography.[6]

In Vitro Cytotoxicity Assay (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[6]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Visualizing the Drug Discovery Workflow

Workflow for the development of anticancer 4-naphthylthiazole derivatives.

II. Antimicrobial and Antifungal Activities: Combating Drug Resistance

4-Naphthylthiazole derivatives have demonstrated significant potential in combating multidrug-resistant bacteria and pathogenic fungi. These compounds have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal strains.[8]

A crucial aspect of their SAR is the nature of the side chain attached to the thiazole ring. For instance, the introduction of ethylenediamine and methylguanidine side chains has been shown to be particularly effective against multidrug-resistant staphylococcal and enterococcal strains. Some derivatives also exhibit the ability to disrupt preformed bacterial biofilms, a key factor in persistent infections. In the context of antifungal activity, certain naphthylthiazoles have shown potent activity against Cryptococcus neoformans and fluconazole-resistant Candida species.[8]

Quantitative Data: Antimicrobial and Antifungal Activity

| Compound ID | Target Organism | MIC (µg/mL) | Key Structural Features | Reference |

| 25 | Multidrug-resistant Staphylococci | - | Ethylenediamine side chain | |

| 32 | Multidrug-resistant Staphylococci | - | Methylguanidine side chain | |

| 7 | MRSA & Candida albicans | 32 | Ethylenediamine-containing naphthylthiazole | [8] |

| 18 | Cryptococcus neoformans | 1 | trans-diaminocyclohexyl derivative | [8] |

| 4d | MRSA | 4 | Piperazinyl derivative | [9] |

| 4d | Escherichia coli | 8 | Piperazinyl derivative | [9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Biofilm Disruption Assay:

-

Biofilm Formation: The target bacteria are allowed to form a biofilm in a 96-well plate over a period of time (e.g., 24 hours).

-

Compound Treatment: The planktonic cells are removed, and the pre-formed biofilms are treated with different concentrations of the test compounds.

-

Incubation: The plate is incubated for a further period (e.g., 24 hours).

-

Quantification: The remaining biofilm is quantified, often by staining with crystal violet, followed by solubilization of the dye and measurement of absorbance.

Visualizing the Structure-Activity Relationship Logic

SAR logic for antimicrobial 4-naphthylthiazole derivatives.

III. Antiparasitic Activity: A New Frontier

Recent investigations have also highlighted the potential of 4-naphthylthiazole derivatives as antiparasitic agents.[6][10] These compounds have shown cytotoxic potential against parasites such as Leishmania amazonensis and Trypanosoma cruzi.[6][10] Interestingly, while the parent thiosemicarbazones showed limited activity against Plasmodium falciparum, the cyclized thiazole derivatives demonstrated growth inhibition, indicating the importance of the thiazole ring for antimalarial activity.[6][10]

Quantitative Data: Antiparasitic Activity

Quantitative data for specific 4-naphthylthiazole derivatives against parasites is still emerging in the literature. The provided references indicate potential but do not always offer specific IC50 or EC50 values for direct comparison in a tabular format.

Experimental Protocols

In Vitro Anti-leishmanial Activity Assay:

-

Parasite Culture: Promastigote forms of Leishmania amazonensis are cultured in a suitable medium.

-

Compound Treatment: The parasites are incubated with various concentrations of the test compounds.

-

Viability Assessment: Parasite viability is assessed after a defined incubation period (e.g., 72 hours) using methods such as resazurin reduction assays or direct counting with a hemocytometer.

In Vitro Anti-trypanosomal Activity Assay:

-

Macrophage Infection: Macrophages are infected with amastigote forms of Trypanosoma cruzi.

-

Compound Treatment: The infected cells are treated with different concentrations of the test compounds.

-

Quantification of Infection: The number of intracellular amastigotes is quantified by microscopy after staining.

Conclusion

The 4-naphthylthiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical role of specific substitutions on the naphthyl and thiazole rings in determining the biological activity profile. The continued exploration of this chemical space, guided by the principles of rational drug design and a thorough understanding of the underlying SAR, holds significant promise for addressing unmet medical needs in oncology and infectious diseases. The detailed experimental protocols and visual frameworks provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of 4-naphthylthiazole derivatives.

References

- 1. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. research.unl.pt [research.unl.pt]

- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naphthylthiazoles: a class of broad-spectrum antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-(2-Naphthyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-(2-Naphthyl)-1,3-thiazol-2-amine and its derivatives represent a promising class of small molecules with significant therapeutic potential, primarily in the fields of oncology and anti-inflammatory medicine. The core structure, a 2-aminothiazole moiety linked to a naphthalene group, has been the subject of extensive research, revealing a range of biological activities. This technical guide provides an in-depth overview of the identified therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous bioactive compounds and approved drugs.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3]

Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of 4-(2-Naphthyl)-1,3-thiazol-2-amine have emerged as potent anticancer agents, with tubulin polymerization and phosphoinositide 3-kinase (PI3K) signaling pathways identified as primary targets.

Tubulin Polymerization Inhibition

A significant mechanism of anticancer action for this class of compounds is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these molecules interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Several studies have reported that N,4-diaryl-1,3-thiazol-2-amines are effective tubulin polymerization inhibitors, binding to the colchicine binding site of tubulin.[1]

| Compound Derivative | Cell Line | IC50 (µM) - Antiproliferative | IC50 (µM) - Tubulin Polymerization | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 | 0.36 - 0.86 | 26.8 | [1] |

| Thiazole-naphthalene derivative (5b) | MCF-7 | 0.48 ± 0.03 | 3.3 | [4][5] |

| Thiazole-naphthalene derivative (5b) | A549 | 0.97 ± 0.13 | 3.3 | [4][5] |

This protocol outlines a common method for assessing the effect of a compound on tubulin polymerization in vitro using a fluorescence-based assay.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (10 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compound (4-(2-Naphthyl)-1,3-thiazol-2-amine derivative)

-

Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)

-

Negative control (DMSO)

-

96-well, black, flat-bottom plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

On ice, reconstitute lyophilized tubulin in GTB to a final concentration of 2-5 mg/mL.

-

Prepare a working solution of GTP in GTB.

-

Prepare a tubulin polymerization mixture containing tubulin, GTB, GTP, and glycerol.

-

Prepare serial dilutions of the test compound, positive control, and negative control in GTB.

-

-

Assay Setup:

-

Add a small volume of the diluted test compound or controls to the wells of a pre-warmed 96-well plate.

-

To initiate polymerization, add the cold tubulin polymerization mixture containing the fluorescent reporter to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of the test compound and controls.

-

The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Diagram: Tubulin Polymerization Inhibition Workflow

Caption: Workflow for the in vitro tubulin polymerization assay.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Some thiazole-naphthalene derivatives have been shown to inhibit PI3Kα, leading to a decrease in the phosphorylation of its downstream effectors, Akt and mTOR.

This protocol describes a method to measure the enzymatic activity of PI3Kα and the inhibitory effect of test compounds.

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

Lipid substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer

-

Test compound

-

Positive control (known PI3Kα inhibitor)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and positive control in DMSO.

-

Reaction Setup:

-

Add the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.

-

Prepare a mixture of PI3Kα enzyme and the lipid substrate in the kinase assay buffer and add it to the wells.

-

Initiate the kinase reaction by adding ATP.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol. The signal is typically luminescent or fluorescent.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Diagram: PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory Activity: Targeting Eicosanoid Metabolism

N,4-diaryl-1,3-thiazole-2-amines have also demonstrated potent anti-inflammatory properties by targeting key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).

COX and LOX Inhibition

These compounds can act as dual inhibitors of COX-2 and 5-LOX, enzymes responsible for the production of pro-inflammatory prostaglandins and leukotrienes, respectively. This dual inhibition offers a promising strategy for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional NSAIDs.

| Compound Derivative | Enzyme | IC50 (µM) | Reference |

| 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol | 5-LOX | 0.9 ± 0.2 | |

| 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol | COX-2 | 9.1 ± 1.1 (% residual activity at 10 µM) |

This protocol describes a common method for measuring COX-2 inhibition.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Heme (cofactor)

-

Test compound

-

Positive control (e.g., Celecoxib)

-

Detection system (e.g., colorimetric or fluorometric probe for prostaglandin detection)

Procedure:

-

Enzyme and Compound Preparation: Prepare dilutions of the COX-2 enzyme and the test compounds.

-

Pre-incubation: Incubate the enzyme with the test compound or vehicle for a short period to allow for binding.

-

Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.

-

Incubation: Incubate at 37°C for a defined time.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

This protocol outlines a method for assessing 5-LOX inhibition.

Materials:

-

Human recombinant 5-LOX enzyme

-

Linoleic acid or arachidonic acid (substrate)

-

Reaction buffer

-

Test compound

-

Positive control (e.g., Zileuton)

-

Detection system to measure the formation of hydroperoxides.

Procedure:

-

Reagent Preparation: Prepare solutions of the 5-LOX enzyme, substrate, and test compounds.

-

Reaction Mixture: In a microplate, combine the enzyme, buffer, and test compound.

-

Reaction Initiation: Add the substrate to start the reaction.

-

Measurement: Monitor the reaction kinetically by measuring the increase in absorbance or fluorescence resulting from the formation of the product.

-

Data Analysis: Determine the rate of reaction for each compound concentration and calculate the percentage of inhibition to determine the IC50 value.

Diagram: Arachidonic Acid Cascade Inhibition

Caption: Dual inhibition of COX-2 and 5-LOX in the arachidonic acid cascade.

Other Potential Therapeutic Applications

The versatile 2-aminothiazole scaffold suggests that 4-(2-Naphthyl)-1,3-thiazol-2-amine derivatives may possess a broader range of therapeutic applications. Studies on similar thiazole derivatives have indicated potential activities as:

-

Antimicrobial agents

-

Antioxidant agents

-

Antiparasitic agents [6]

Further research is warranted to explore these potential applications for this specific class of compounds.

Conclusion

4-(2-Naphthyl)-1,3-thiazol-2-amine and its derivatives have demonstrated significant potential as therapeutic agents, with well-defined molecular targets in cancer and inflammation. The primary mechanisms of action involve the inhibition of tubulin polymerization and the PI3K signaling pathway for their anticancer effects, and the dual inhibition of COX-2 and 5-LOX for their anti-inflammatory properties. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising class of compounds. Future studies should focus on optimizing the structure-activity relationship, evaluating in vivo efficacy and safety profiles, and exploring additional therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety, a five-membered heterocyclic ring containing nitrogen and sulfur, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility as a pharmacophore has led to the discovery and development of a multitude of clinically significant drugs across various therapeutic areas. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological applications of 2-aminothiazole scaffolds, with a focus on their role as kinase inhibitors.

Introduction: The Rise of a Privileged Structure

The 2-aminothiazole core is a key structural component in a number of FDA-approved drugs, including the anti-inflammatory agent Meloxicam, the antibiotic Cefdinir, and the highly successful kinase inhibitor Dasatinib.[1] Its prevalence in drug discovery can be attributed to its ability to engage in a variety of non-covalent interactions with biological targets, particularly through hydrogen bonding via the amino group and the thiazole nitrogen. This adaptability has made it a favored starting point for the design of novel therapeutic agents.

Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[2]

Experimental Protocol: Hantzsch Synthesis of 4-Phenylthiazol-2-amine

This protocol describes the synthesis of a fundamental 2-aminothiazole derivative.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized water

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[2]

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[2]

-

Remove the reaction from heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.[2]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water.[2]

-

Allow the collected solid to air dry completely.

Logical Workflow for Hantzsch Synthesis:

Biological Applications: A Focus on Kinase Inhibition

2-Aminothiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] A particularly fruitful area of research has been their development as protein kinase inhibitors.

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.

Dasatinib: A Case Study in Src/Abl Kinase Inhibition

Dasatinib is a potent oral dual inhibitor of the Bcr-Abl and Src family of tyrosine kinases.[5] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5]

Signaling Pathway of Src/Abl Inhibition by Dasatinib:

Quantitative Data: IC50 Values of 2-Aminothiazole Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several 2-aminothiazole-based kinase inhibitors against various kinases.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Dasatinib | Abl | <1 | [5] |

| Dasatinib | Src | <1 | [5] |

| Dasatinib | Lck | 1.1 | [6] |

| Compound 7 | CK2α | 3400 | [1] |

| Lead Compound 27 | CK2α | 600 | [7] |

| Aminothiazole 1a | Aurora A | 15 | [8] |

| Aminothiazole 1b | Aurora A | 28 | [8] |

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

This protocol provides a general method for determining the IC50 of a 2-aminothiazole derivative against a target kinase.[9]

Materials:

-

Recombinant human kinase

-

Specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

2-aminothiazole test compound

-

Positive control inhibitor

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

-

Add the test compound or positive control to the respective wells. Include a no-inhibitor control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration using a suitable software (e.g., GraphPad Prism).[9]

High-Throughput Screening (HTS) for Novel 2-Aminothiazole Inhibitors

The discovery of novel 2-aminothiazole-based drugs often begins with high-throughput screening of large compound libraries.

Workflow for High-Throughput Screening:

Allosteric Inhibition: An Emerging Mechanism

While many 2-aminothiazole inhibitors are ATP-competitive, recent studies have identified derivatives that act as allosteric inhibitors. For instance, certain aryl 2-aminothiazoles have been shown to bind to an allosteric pocket on protein kinase CK2, stabilizing an inactive conformation of the enzyme.[1] This non-ATP-competitive mechanism offers a potential advantage in terms of selectivity and overcoming resistance mechanisms associated with ATP-competitive inhibitors.

Mechanism of Allosteric CK2 Inhibition:

Future Perspectives

The 2-aminothiazole scaffold continues to be a rich source of inspiration for medicinal chemists. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel mechanisms of action such as allosteric modulation, and the application of this versatile scaffold to a wider range of therapeutic targets. The combination of rational drug design, high-throughput screening, and detailed mechanistic studies will undoubtedly lead to the discovery of the next generation of 2-aminothiazole-based medicines.

References

- 1. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 4. protocols.io [protocols.io]

- 5. The Src/ABL kinase inhibitor dasatinib (BMS-354825) inhibits function of normal human T-lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assayquant.com [assayquant.com]

- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Cytotoxic Landscape of Naphthyl-Thiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preliminary cytotoxicity of 4-(2-Naphthyl)-1,3-thiazol-2-amine and its derivatives, a class of compounds showing promise in anticancer research. While comprehensive public data on the specific parent compound is limited, this document synthesizes available information on its closely related analogues, providing a valuable resource for researchers in the field. We will explore the cytotoxic profiles, detail the experimental methodologies used for their assessment, and visualize the underlying mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of various 4-(2-Naphthyl)-1,3-thiazol-2-amine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the reported IC50 values for several notable derivatives.

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 5b (An ethoxy-substituted phenyl derivative) | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | [1] |

| A549 (Lung Cancer) | 0.97 ± 0.13 | [1] | |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | Three human cancer cell lines | 0.36 - 0.86 | [2] |